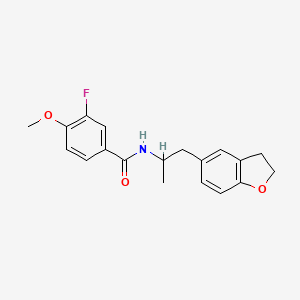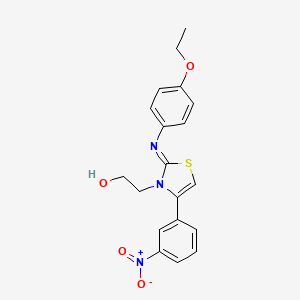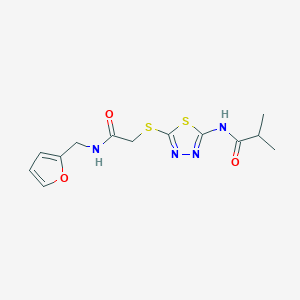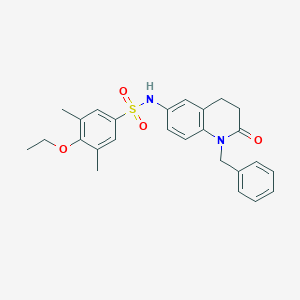![molecular formula C18H20ClN3O2 B2366003 (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379949-52-5](/img/structure/B2366003.png)
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-40411813, is a novel small molecule compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects by binding to and modulating the activity of various receptors in the central nervous system, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. By modulating these receptors, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone can affect various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and modulating neurotransmitter release. These effects are thought to contribute to its therapeutic effects in various diseases.
实验室实验的优点和局限性
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone also has some limitations, including its relatively short half-life and potential toxicity at high doses.
未来方向
There are several future directions for the study of (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone, including further investigation of its mechanism of action and potential therapeutic applications in other diseases. Additionally, the development of more potent and selective analogs of (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone could lead to the discovery of even more effective treatments for various diseases. Overall, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone represents a promising new small molecule compound with potential therapeutic applications in various diseases.
合成方法
The synthesis method of (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone involves a series of chemical reactions. The starting material is 2-chlorobenzoyl chloride, which is reacted with piperidine to form 2-chlorobenzoylpiperidine. The latter is then reacted with 6-methylpyrimidin-4-yl methanol to form 4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine. Finally, the resulting compound is reacted with 2-chloroacetophenone to form (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone.
科学研究应用
(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to improve cognitive function and reduce amyloid-beta levels. In schizophrenia, (2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to improve cognitive function and reduce negative symptoms.
属性
IUPAC Name |
(2-chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-10-17(21-12-20-13)24-11-14-6-8-22(9-7-14)18(23)15-4-2-3-5-16(15)19/h2-5,10,12,14H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJPBOAQNFSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)
![Tert-butyl 4-[4-(methoxymethyl)triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2365926.png)
![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)


![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)


